molecular formula C11H11NO2 B2918461 Methyl 2-methylindolizine-3-carboxylate CAS No. 105944-60-3

Methyl 2-methylindolizine-3-carboxylate

Cat. No. B2918461
CAS RN: 105944-60-3
M. Wt: 189.214
InChI Key: SVMXEZJJFCBAQB-UHFFFAOYSA-N
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Description

“Methyl 2-methylindolizine-3-carboxylate” is a chemical compound with the CAS Number: 105944-60-3 . It has a molecular weight of 189.21 and its IUPAC name is methyl 2-methylindolizine-3-carboxylate . The compound is typically stored at room temperature and has a physical form of powder .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-methylindolizine-3-carboxylate” were not found, there are efficient procedures to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .


Molecular Structure Analysis

The InChI code for “Methyl 2-methylindolizine-3-carboxylate” is 1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-methylindolizine-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 189.21 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “Methyl 2-methylindolizine-3-carboxylate” were not found, research on indolizines, which are structurally related to this compound, has been active. For instance, new pathways for achieving substitution patterns in indolizines have been discovered, sparking interest in completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling . These advances could potentially influence future research directions for “Methyl 2-methylindolizine-3-carboxylate” and related compounds.

Mechanism of Action

Target of Action

Methyl 2-methylindolizine-3-carboxylate is a derivative of the indolizine moiety . Indolizine derivatives have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . .

Mode of Action

Indolizine derivatives, in general, are known to interact with their targets, causing changes that lead to various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indolizine derivatives have been associated with various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . Each of these activities would involve different biochemical pathways.

Result of Action

The molecular and cellular effects of Methyl 2-methylindolizine-3-carboxylate’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indolizine derivatives , the effects could be diverse.

properties

IUPAC Name

methyl 2-methylindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXEZJJFCBAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylindolizine-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 2-methylindolizine 1 (3.8 g, 29.0 mmol) and methyl chloroformate (22 g (18 ml), 231.6 mmol) was heated at reflux for 2 h. A further 12.2 g (10 ml) of methyl chloroformate were added, and the mixture was heated at reflux for 2 h. The reaction mixture was concentrated under vacuum and then purified by chromatography on a silica column (hexane/ethyl acetate 5:1, silica gel 200-425 mesh) to give 4 g of compound 2 (colorless oil). 1H NMR (CDCl3): δ 9.43 (d, J=7.1 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 6.99-6.93 (m, 1H), 6.73-6.68 (m, 1H), 6.29 (s, 1H), 3.91 (s, 3H), 2.53 (s, 3H), 13C NMR (CDCl3): δ 162.7, 137.0, 134.6, 127.6, 121.8, 117.6, 111.8, 103.5, 103.48, 50.6, 15.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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